molecular formula C6H14NO4P B3054886 Dimethyl [2-(dimethylamino)-2-oxoethyl]phosphonate CAS No. 62285-48-7

Dimethyl [2-(dimethylamino)-2-oxoethyl]phosphonate

Cat. No.: B3054886
CAS No.: 62285-48-7
M. Wt: 195.15 g/mol
InChI Key: UCMQGDLEPLRBSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl [2-(dimethylamino)-2-oxoethyl]phosphonate can be synthesized through several methods. One common method involves the reaction of dimethylamine with ethylene oxide, followed by phosphorylation with a suitable phosphonate reagent . The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes to maintain consistent quality and efficiency. The use of catalysts and optimized reaction conditions helps in achieving high throughput and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Dimethyl [2-(dimethylamino)-2-oxoethyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates, each with distinct properties and applications .

Scientific Research Applications

Dimethyl [2-(dimethylamino)-2-oxoethyl]phosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.

    Medicine: Its derivatives are explored for their potential therapeutic effects, including antiviral and anticancer activities.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which dimethyl [2-(dimethylamino)-2-oxoethyl]phosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of tertiary amine and phosphonate functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various applications, from organic synthesis to medicinal chemistry .

Properties

IUPAC Name

2-dimethoxyphosphoryl-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14NO4P/c1-7(2)6(8)5-12(9,10-3)11-4/h5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMQGDLEPLRBSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CP(=O)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14NO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30513032
Record name Dimethyl [2-(dimethylamino)-2-oxoethyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30513032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62285-48-7
Record name Dimethyl [2-(dimethylamino)-2-oxoethyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30513032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl [2-(dimethylamino)-2-oxoethyl]phosphonate
Reactant of Route 2
Reactant of Route 2
Dimethyl [2-(dimethylamino)-2-oxoethyl]phosphonate
Reactant of Route 3
Reactant of Route 3
Dimethyl [2-(dimethylamino)-2-oxoethyl]phosphonate
Reactant of Route 4
Reactant of Route 4
Dimethyl [2-(dimethylamino)-2-oxoethyl]phosphonate
Reactant of Route 5
Reactant of Route 5
Dimethyl [2-(dimethylamino)-2-oxoethyl]phosphonate
Reactant of Route 6
Reactant of Route 6
Dimethyl [2-(dimethylamino)-2-oxoethyl]phosphonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.